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Compound of Interest

Compound Name: MSC2530818

Cat. No.: B609350 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for understanding and troubleshooting the

potential in vivo toxicity of MSC2530818, a potent and selective inhibitor of CDK8 and CDK19.

Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of MSC2530818?

A1: The in vivo toxicity of MSC2530818 has been a subject of conflicting reports in the scientific

literature. An initial study reported severe systemic toxicity in rats and dogs, which was

suggested to be an on-target effect of CDK8/19 inhibition[1]. However, a subsequent study

challenged this conclusion, presenting evidence that the observed toxicity is more likely due to

off-target effects of the compound, particularly at the high doses used in the initial study. This

second study found that the toxicity of several CDK8/19 inhibitors did not correlate with their

on-target potency[2].

Q2: What specific toxicities were observed in preclinical studies?

A2: In the initial study by Clarke et al. (2016), administration of MSC2530818 to rats and dogs

resulted in "multiple and striking toxicities, including lethality". While the full details of the

histopathology are not publicly available, the study mentioned adverse effects on healthy

intestinal and bone marrow stem cells, as well as changes to immune cells[1]. In contrast, a

separate study in a human colorectal cancer xenograft mouse model reported that
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MSC2530818 was "generally well tolerated," with no effects on mouse body weight at a once-

daily dosing schedule and "manageable body weight loss" at a twice-daily schedule[3].

Q3: What is the proposed mechanism for the observed toxicity?

A3: There are two main hypotheses:

On-target toxicity: The initial hypothesis was that the toxicity is a direct result of inhibiting

CDK8 and CDK19, which play roles in various fundamental biological processes, including

gene transcription and stem cell function[1].

Off-target toxicity: A more recent and detailed analysis suggests that the toxicity is due to the

inhibition of other kinases (off-target effects)[2]. This is supported by kinome profiling that

identified several off-target kinases for MSC2530818 and the fact that other potent CDK8/19

inhibitors with different chemical structures did not produce the same level of toxicity[2][4].

Q4: What are the known off-target kinases for MSC2530818?

A4: Kinome profiling of MSC2530818 (referred to as Cmpd4 in the study by Chen et al., 2019)

at a concentration of 2 µM identified several potential off-target kinases. The following table

summarizes kinases that showed significant inhibition.

Kinase Family
Specific Kinases Inhibited (>65%
inhibition)

CAMK MARK1, MARK2, MARK3, MELK

CMGC
CDK16, CDK17, DYRK1A, DYRK1B, GSK3A,

GSK3B

Other
GAK, MAP3K1, NUAK1, PAK2, PHKG2,

PIP4K2A, PKN1

TK FLT3, JAK1, JAK2, JAK3, TYK2

TKL MLKL

Data sourced from Chen et al., 2019 supplementary materials.
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Q5: How should I select the dose for my in vivo experiments to minimize toxicity?

A5: Dose selection is critical. The initial toxicity studies used high doses based on the inhibition

of STAT1 phosphorylation at serine 727 (pSTAT1 S727) as a pharmacodynamic marker[1].

However, it has since been shown that pSTAT1 S727 is not a reliable or specific biomarker for

CDK8/19 activity, as it can be influenced by various stress and cytokine signals in a CDK8/19-

independent manner[2][4]. It is recommended to:

Use the lowest effective dose based on a more reliable pharmacodynamic marker of

CDK8/19 activity.

Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your

specific animal model.

Consider the pharmacokinetic profile of MSC2530818 to ensure adequate tumor exposure

without excessive systemic exposure.
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Issue Potential Cause Recommended Action

Unexpected animal mortality or

severe clinical signs (e.g.,

rapid weight loss, lethargy)

Dose is too high: The

administered dose may be

exceeding the maximum

tolerated dose (MTD).

1. Immediately cease dosing in

the affected cohort. 2. Review

your dose selection. Was it

based on a reliable

pharmacodynamic marker? 3.

Conduct a dose-range finding

study to establish the MTD in

your model. 4. Consider a

different dosing schedule (e.g.,

less frequent administration).

Off-target toxicity: The

observed toxicity may be due

to inhibition of kinases other

than CDK8/19.

1. Review the known off-target

kinases for MSC2530818. Are

any of these known to cause

the observed phenotype? 2.

Consider using a structurally

different CDK8/19 inhibitor with

a cleaner off-target profile for

comparison. 3. Lower the dose

to a level that maintains on-

target engagement but

minimizes off-target effects.

Inconsistent or unexpected

experimental results

Pharmacodynamic (PD)

marker unreliability: Using

pSTAT1 S727 as a primary PD

marker can be misleading.

1. Discontinue reliance on

pSTAT1 S727 as a sole PD

marker. 2. Establish a more

robust, direct target

engagement assay in your

tumor model, such as

measuring the expression of

direct CDK8/19 target genes.

Variability in drug formulation

or administration: Inconsistent

preparation or delivery of

MSC2530818 can lead to

variable exposure.

1. Ensure a consistent and

validated formulation protocol.

2. Confirm the stability of the

compound in your chosen

vehicle. 3. Use precise
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administration techniques

(e.g., oral gavage) and ensure

consistent volumes.

Manageable, but present, side

effects (e.g., moderate weight

loss)

On-target or off-target effects

at the therapeutic dose: Some

level of toxicity may be

inherent to the compound's

activity profile.

1. Implement supportive care

for the animals as per

institutional guidelines. 2.

Monitor animals closely for any

worsening of symptoms. 3. If

the side effects compromise

the scientific validity of the

study, consider dose reduction

or a different dosing schedule.

Experimental Protocols
Protocol: Acute Oral Toxicity Study (Modified from
OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of MSC2530818.

1. Animal Model and Husbandry:

Species: Rat (preferably a single sex, typically females, as they are often more sensitive).

Age: Young adult (8-12 weeks).

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad

libitum access to food and water.

Acclimatization: Allow a minimum of 5 days for acclimatization before the start of the study.

2. Dose Formulation:

Vehicle: Select an appropriate vehicle (e.g., 0.5% methylcellulose in water, 5% DMSO/30%

Captisol in water). The vehicle should be non-toxic and allow for a homogeneous suspension

of MSC2530818.
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Preparation: Prepare fresh formulations for each day of dosing. Ensure the compound is

thoroughly suspended.

3. Dosing Procedure:

Fasting: Fast animals overnight (with access to water) before dosing.

Administration: Administer a single dose of MSC2530818 by oral gavage.

Dose Levels: Based on the GHS, starting doses of 300 mg/kg or 2000 mg/kg are typically

used in a stepwise manner. Given the previously reported toxicity, a more cautious approach

with a lower starting dose may be warranted.

Stepwise Procedure:

Step 1: Dose a group of 3 animals at the starting dose.

Step 2:

If no mortality occurs, dose the next group of 3 animals at a higher dose level.

If mortality occurs, dose the next group of 3 animals at a lower dose level.

Continue this process until the criteria for classification are met.

4. Observations:

Clinical Signs: Observe animals closely for the first 4 hours post-dosing and then daily for 14

days. Record any signs of toxicity, including changes in behavior, posture, gait, respiration,

and any autonomic signs.

Body Weight: Record the body weight of each animal shortly before dosing and at least

weekly thereafter.

Mortality: Record any instances of mortality.

5. Necropsy:
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At the end of the 14-day observation period, euthanize all surviving animals.

Perform a gross necropsy on all animals (including those that died during the study).

Examine all major organs for any abnormalities.

6. Data Analysis:

Analyze the data to determine the LD50 or to classify the compound according to the

Globally Harmonised System (GHS).

Data Tables
Table 1: In Vitro Potency of MSC2530818

Target/Assay IC50 Cell Line Reference

CDK8 2.6 nM Biochemical Assay [3]

CDK19 4 nM (affinity) Biochemical Assay [3]

pSTAT1SER727 8 ± 2 nM SW620 [3]

WNT Reporter

(LS174T)
32 ± 7 nM LS174T [3]

WNT Reporter

(COLO205)
9 ± 1 nM COLO205 [3]

Table 2: In Vivo Pharmacokinetic Parameters of MSC2530818
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Species Dosing Key Findings Reference

Mouse
50 mg/kg bid or 100

mg/kg qd (oral)

Generally well

tolerated. Reduction in

tumor growth in

SW620 xenografts.

[3]

Rat Not specified
Acceptable

pharmacokinetics.

Dog Not specified
Acceptable

pharmacokinetics.

Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not consistently

reported across publicly available sources.
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Caption: Signaling pathways influenced by MSC2530818.
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Phase 1: Planning & Preparation

Phase 2: In Vivo Execution (OECD 423)
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Caption: Experimental workflow for in vivo acute toxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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